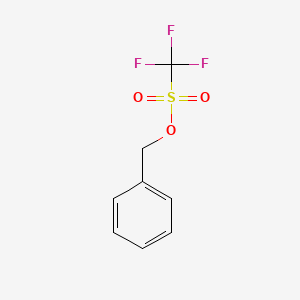

Benzyl trifluoromethanesulfonate

Vue d'ensemble

Description

Benzyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H7F3O3S. It is a triflate ester, where the triflate group (trifluoromethanesulfonate) is bonded to a benzyl group. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl trifluoromethanesulfonate can be synthesized through the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where benzyl alcohol and trifluoromethanesulfonic anhydride are reacted under controlled conditions. The product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the excellent leaving group ability of the triflate moiety. It can also participate in various coupling reactions such as Suzuki and Heck reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Coupling Reactions: Palladium catalysts are often used in Suzuki and Heck reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting this compound with an amine yields a benzylamine derivative .

Applications De Recherche Scientifique

Benzyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which benzyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, which makes the benzyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce benzyl groups into target molecules .

Comparaison Avec Des Composés Similaires

Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a benzyl group.

Phenyl trifluoromethanesulfonate: Contains a phenyl group and is used in similar nucleophilic substitution and coupling reactions.

Trifluoromethanesulfonic acid: The parent acid of the triflate esters, used as a strong acid catalyst in various reactions.

Uniqueness: Benzyl trifluoromethanesulfonate is unique due to its combination of the benzyl group and the triflate leaving group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where selective introduction of benzyl groups is required .

Activité Biologique

Benzyl trifluoromethanesulfonate (also known as benzyl triflate) is a highly electrophilic compound that has gained attention in organic and medicinal chemistry due to its versatile reactivity and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an alkylating agent used primarily for the formation of benzyl ethers and in Friedel–Crafts reactions. Its electrophilic nature makes it a useful reagent in various organic transformations, including glycosylation reactions where selectivity and efficiency are crucial .

The mechanism by which this compound exerts its biological effects largely revolves around its ability to act as an alkylating agent. The compound can form stable intermediates with nucleophiles, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids. This property can be harnessed for therapeutic purposes, particularly in drug development.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example, a study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

2. Cytotoxic Effects

This compound has shown cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death. This activity was confirmed through assays measuring cell viability and apoptosis markers .

Case Study 1: Glycosylation Reactions

A significant application of this compound is in glycosylation reactions. Research indicates that using this compound as a glycosyl donor leads to high selectivity in forming 1,2-cis glycosidic linkages. In one experiment, the introduction of trifluoromethyl groups on benzyl derivatives significantly improved the selectivity compared to traditional methods .

| Compound Structure | Yield (%) | Selectivity Ratio (α/β) |

|---|---|---|

| Benzyl Triflate | 85 | 23:1 |

| CF3-Benzyl Triflate | 90 | 34:1 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines have shown that this compound can reduce cell proliferation significantly. The IC50 values obtained from these studies indicate that its potency varies across different cell types, highlighting the need for further investigation into its mechanism of action.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of benzyl alcohol with triflic anhydride in the presence of a base such as pyridine. This method ensures high yields and purity of the product. The compound's reactivity allows for various transformations, making it a valuable intermediate in organic synthesis .

Propriétés

IUPAC Name |

benzyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTRLHAGKRCHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455109 | |

| Record name | BENZYL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17674-16-7 | |

| Record name | BENZYL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.